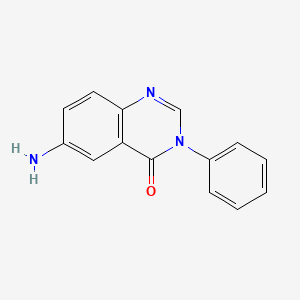
6-氨基-3-苯基喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-phenylquinazolin-4-one is a heterocyclic organic compound belonging to the quinazoline family. This compound has garnered significant attention due to its potential therapeutic and industrial applications. Quinazolinones, including 6-Amino-3-phenylquinazolin-4-one, are known for their diverse biological activities, making them valuable in various fields of research and industry .
科学研究应用
6-Amino-3-phenylquinazolin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Quinazolinone derivatives, including 6-Amino-3-phenylquinazolin-4-one, are investigated for their anticancer, anti-inflammatory, and anticonvulsant activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
作用机制
Target of Action
The primary targets of 6-Amino-3-phenylquinazolin-4-one are currently unknown. This compound belongs to the quinazolinone family, which has been associated with a wide range of pharmacological activities . .
Biochemical Pathways
Quinazolinones have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer effects . .
Result of Action
Given the diverse biological activities associated with quinazolinones, it is plausible that this compound could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as light, temperature, and exposure to other chemicals can affect gene expression and, consequently, the action of a compound . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-phenylquinazolin-4-one typically involves a multi-step process. One common method includes the condensation of 3(H)-quinazolin-4-one with anthranilic acid and formamide in a 1:3 ratio. This is followed by nitration to introduce a nitro group at position 6, which is subsequently reduced using stannous chloride (SnCl₂·2H₂O) to yield 6-amino-3(H)-quinazolin-4-one .
Industrial Production Methods: Industrial production methods for 6-Amino-3-phenylquinazolin-4-one often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts and solvents to facilitate the reactions efficiently .
化学反应分析
Types of Reactions: 6-Amino-3-phenylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinazoline ring.
Substitution: The amino group at position 6 can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Stannous chloride (SnCl₂·2H₂O) is frequently used as a reducing agent.
Substitution: Acylation reactions often use acetic anhydride or propionic acid under acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit different biological activities .
相似化合物的比较
3-Phenylquinazolin-4-one: Similar in structure but lacks the amino group at position 6.
6-Nitro-3-phenylquinazolin-4-one: Contains a nitro group instead of an amino group at position 6.
6-Acylamino-3-phenylquinazolin-4-one: Features an acylamino group at position 6
Uniqueness: 6-Amino-3-phenylquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the amino group at position 6 enhances its potential as a versatile intermediate for further chemical modifications and the development of novel therapeutic agents .
属性
IUPAC Name |
6-amino-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-6-7-13-12(8-10)14(18)17(9-16-13)11-4-2-1-3-5-11/h1-9H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBJSPIUCJXVCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














